3'-Hydroxy-6-methylflavone

Description

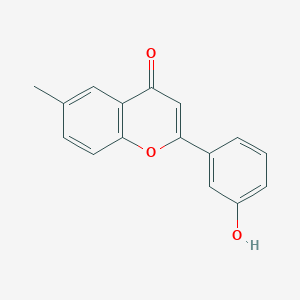

3'-Hydroxy-6-methylflavone (3'-OH6MF) is a synthetic flavone derivative characterized by a hydroxyl (-OH) group at the 3' position of the B-ring and a methyl (-CH₃) group at the 6 position of the A-ring (Figure 1). It has garnered attention for its potent modulation of γ-aminobutyric acid type A (GABAₐ) receptors, leading to antidepressant, anticonvulsant, and analgesic effects in preclinical models . Its pharmacological profile is closely linked to structural features, particularly the positions and types of substituents, which influence receptor binding, metabolic stability, and bioavailability.

Properties

IUPAC Name |

2-(3-hydroxyphenyl)-6-methylchromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O3/c1-10-5-6-15-13(7-10)14(18)9-16(19-15)11-3-2-4-12(17)8-11/h2-9,17H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNOQFZSTTRNHCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=CC=C3)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Hydroxy-6-methylflavone typically involves the base-catalyzed epoxidation of 2’-hydroxychalcones using hydrogen peroxide, followed by oxidative cyclization. This method is advantageous as it allows for the simultaneous epoxidation and cyclization in a single step . Another method involves the demethylation of 3-hydroxyflavones .

Industrial Production Methods: Industrial production of 3’-Hydroxy-6-methylflavone may employ eco-friendly techniques such as the grinding technique, which provides a green synthesis route. This method involves the use of urea-hydrogen peroxide complex and potassium hydroxide in ethanol under grinding conditions .

Chemical Reactions Analysis

Types of Reactions: 3’-Hydroxy-6-methylflavone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield reduced flavone derivatives.

Substitution: The hydroxyl group at the 3’ position can undergo substitution reactions to form various substituted flavones.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide is commonly used as an oxidizing agent.

Reduction: Sodium borohydride can be used as a reducing agent.

Substitution: Various halogenating agents can be used for substitution reactions.

Major Products Formed:

Oxidation: Oxidized flavone derivatives.

Reduction: Reduced flavone derivatives.

Substitution: Substituted flavone derivatives.

Scientific Research Applications

Anxiolytic Effects

Research indicates that 3'-OH6MF exhibits significant anxiolytic properties without sedative effects. This was demonstrated in studies where the compound acted as a positive allosteric modulator at GABA(A) receptors, specifically enhancing GABA-induced currents in recombinant receptor systems. The compound showed a preference for certain receptor subtypes, particularly α2β2/3γ2L, which are implicated in anxiety modulation .

Table 1: Anxiolytic Activity of 3'-OH6MF

| Study | Methodology | Findings |

|---|---|---|

| Xenopus oocyte model | Potentiated GABA currents; no sedative effects observed | |

| Behavioral tests (elevated plus maze) | Significant anxiolytic-like effects at doses of 1-100 mg/kg |

Antidepressant Properties

In addition to its anxiolytic effects, 3'-OH6MF has been shown to possess antidepressant activity. In forced swim and tail suspension tests, the compound demonstrated significant reductions in depressive-like behavior, suggesting its potential as a treatment for mood disorders. The mechanism is believed to involve modulation of GABA(A) receptor activity, which is critical in the pathophysiology of depression .

Table 2: Antidepressant Activity of 3'-OH6MF

| Study | Methodology | Findings |

|---|---|---|

| Forced swim test (FST) | Significant antidepressant-like effects observed | |

| Tail suspension test (TST) | Doses of 10-100 mg/kg showed efficacy |

Anticonvulsant Effects

The anticonvulsant properties of 3'-OH6MF were investigated through bicuculline-induced seizure models. The compound effectively reduced seizure activity, indicating its potential utility in epilepsy management. The anticonvulsant effects were attributed to the positive modulation of GABAergic transmission .

Table 3: Anticonvulsant Activity of 3'-OH6MF

| Study | Methodology | Findings |

|---|---|---|

| Bicuculline-induced seizures | Significant reduction in seizure frequency at doses of 10-100 mg/kg |

Anti-cancer Potential

Emerging studies have suggested that flavonoids like 3'-OH6MF may exhibit anti-cancer properties through various mechanisms, including inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound has been evaluated for its ability to sensitize cancer cells to treatment by modulating key signaling pathways involved in tumor growth and survival .

Table 4: Anti-cancer Activity of 3'-OH6MF

Mechanism of Action

The mechanism of action of 3’-Hydroxy-6-methylflavone involves its interaction with various molecular targets and pathways:

GABAergic Mechanisms: The compound potentiates GABA-induced currents through GABA A receptors, which may contribute to its antidepressant, anticonvulsant, and antinociceptive effects.

Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, which is beneficial in preventing cellular damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and mediators.

Comparison with Similar Compounds

Comparative Analysis with Analogous Flavones

Structural Variations and Pharmacological Effects

The bioactivity of flavones is highly dependent on substituent patterns. Below is a detailed comparison of 3'-OH6MF with structurally similar compounds:

3'-Methoxy-6-methylflavone (3'-MeO6MF)

- Structural Difference : Methoxy (-OCH₃) group at 3' instead of hydroxyl (-OH).

- Pharmacological Effects : Both 3'-OH6MF and 3'-MeO6MF exhibit antidepressant-like effects in forced swim and tail suspension tests at 100 mg/kg (i.p.) . However, 3'-OH6MF shows higher potency in GABAₐ receptor activation, as evidenced by partial reversal of effects by bicuculline (a GABAₐ antagonist) .

5'-Bromo-2'-hydroxy-6-methylflavone

- Structural Difference : Bromo (-Br) at 5', hydroxyl (-OH) at 2', and methyl (-CH₃) at 6.

- Pharmacological Effects : This derivative demonstrates the highest reported GABAₐ affinity (Ki = 0.9 nM) among flavones, attributed to synergistic effects of bromo and hydroxyl groups . In contrast, 3'-OH6MF lacks the bromo substitution but shares methyl and hydroxyl groups, suggesting a trade-off between steric effects and receptor interactions.

5-Hydroxyflavone

- Structural Difference : Hydroxyl (-OH) at position 5 of the A-ring; lacks methyl and B-ring substitutions.

- Pharmacological Effects : Primarily exhibits antioxidant and anti-inflammatory activities but shows negligible GABAₐ modulation . This highlights the necessity of B-ring substitutions (e.g., 3'-OH) for neuroactive effects.

Physicochemical and Pharmacokinetic Properties

Substituents significantly influence solubility, lipophilicity (LogP), and metabolic stability:

Receptor Binding and Conformational Effects

- GABAₐ Receptor Interaction : 3'-OH6MF binds to the benzodiazepine site of GABAₐ receptors, stabilizing a conformation that potentiates chloride ion influx .

- Role of 3'-OH : The hydroxyl group forms hydrogen bonds with Tyr-114 and Thr-142 residues, critical for receptor activation . Methoxy or bromo substitutions alter these interactions, explaining differences in efficacy.

Tables for Comparative Data

Table 1: Pharmacological Profile of Selected Flavones

Table 2: Structural and Functional Comparison

| Feature | 3'-OH6MF | 3'-MeO6MF | 5'-Br-2'-OH-6-CH₃ |

|---|---|---|---|

| 3' Substitution | -OH | -OCH₃ | -Br |

| 6 Substitution | -CH₃ | -CH₃ | -CH₃ |

| GABAₐ Affinity | Moderate | Low | Very High |

| Bioavailability | Moderate | High | Low |

Biological Activity

3'-Hydroxy-6-methylflavone is a flavonoid compound recognized for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound belongs to the class of flavones, which are known for their phenolic structures and various health benefits. Recent studies have highlighted its potential therapeutic effects, including antioxidant , anti-inflammatory , and neuroprotective properties.

Antioxidant Properties

3'-Hydroxy-6-methylflavone exhibits significant antioxidant activity, which is crucial for scavenging free radicals and reducing oxidative stress. This property is vital in preventing cellular damage associated with various diseases. The compound's ability to neutralize reactive oxygen species (ROS) contributes to its protective effects against oxidative stress-induced cellular injury.

Anti-inflammatory Effects

Research has demonstrated that 3'-Hydroxy-6-methylflavone can inhibit the production of pro-inflammatory cytokines. This action suggests its potential use in treating inflammatory conditions by modulating immune responses. The compound's anti-inflammatory activity is linked to its ability to interfere with signaling pathways involved in inflammation, such as the NF-κB pathway .

Neuroprotective Activity

The neuroprotective effects of 3'-Hydroxy-6-methylflavone are attributed to its interaction with GABAergic mechanisms. It has been shown to enhance GABA-induced currents through GABA A receptors, which may contribute to its antidepressant and anticonvulsant effects. This modulation of GABA receptors indicates a potential role in managing anxiety and seizure disorders .

Summary of Biological Activities

Study on Antioxidant and Anti-inflammatory Effects

In a controlled study, researchers evaluated the antioxidant capacity of 3'-Hydroxy-6-methylflavone using various assays, including DPPH and ABTS radical scavenging tests. The results indicated a strong correlation between the concentration of the flavone and its antioxidant activity, with significant reductions in oxidative markers observed in treated cells compared to controls.

Neuropharmacological Assessment

Another study assessed the anxiolytic effects of 3'-Hydroxy-6-methylflavone in animal models. The compound was administered at varying doses (1-100 mg/kg) and evaluated using the elevated plus maze and light/dark box tests. The findings revealed that 3'-Hydroxy-6-methylflavone significantly reduced anxiety-like behaviors without inducing sedation or muscle relaxation, suggesting its therapeutic potential for anxiety disorders .

The biological activity of 3'-Hydroxy-6-methylflavone can be attributed to several mechanisms:

- GABAergic Modulation : The compound enhances GABA receptor activity, leading to anxiolytic effects without sedation.

- Antioxidant Activity : It effectively scavenges free radicals, protecting cells from oxidative damage.

- Cytokine Inhibition : By inhibiting pro-inflammatory cytokines, it reduces inflammation.

Q & A

Q. What statistical methods are appropriate for dose-response studies?

- Recommendation : Use nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. Include power analysis to justify sample sizes and minimize Type II errors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.